molecular formula C20H18F3N3O3S B6540466 N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1021226-17-4

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6540466
CAS No.: 1021226-17-4
M. Wt: 437.4 g/mol
InChI Key: FAURICLWKUVJFU-UHFFFAOYSA-N
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Description

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyridazinone ring, a trifluoromethyl group, and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone core. This can be achieved through the cyclization of hydrazine derivatives with β-keto esters or β-diketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The pyridazinone ring can be reduced to form pyridazinol derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides or sulfonic acids.

  • Reduction: Pyridazinol derivatives.

  • Substitution: Various substituted pyridazinones.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: It could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide

  • N-[3,5-Dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]benzamide

Uniqueness: This compound is unique due to its trifluoromethyl group, which can impart distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c21-20(22,23)16-7-9-17(10-8-16)30(28,29)24-13-4-14-26-19(27)12-11-18(25-26)15-5-2-1-3-6-15/h1-3,5-12,24H,4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAURICLWKUVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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